molecular formula C13H14N2 B1306415 Phenyl-(1-pyridin-4-yl-ethyl)-amine CAS No. 152127-34-9

Phenyl-(1-pyridin-4-yl-ethyl)-amine

Cat. No.: B1306415
CAS No.: 152127-34-9
M. Wt: 198.26 g/mol
InChI Key: GKIQEMNPCOCAJX-UHFFFAOYSA-N
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Description

Phenyl-(1-pyridin-4-yl-ethyl)-amine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Chemical Synthesis : The compound and its derivatives are employed in the synthesis of novel chemical entities. For example, derivatives of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione have been synthesized, indicating potential pharmacological action on the central nervous system (Pitucha, Wujec, & Dobosz, 2004). Similarly, the formation of diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes for chemoselective alkene hydrocarboxylation has been reported (Dyer, Fawcett, & Hanton, 2005).

Pharmacological Potential

  • Antagonistic Activity : Certain derivatives such as 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing significant oral bioavailability and in vivo efficacy in rats (Huang et al., 2005).

Material Science

  • Catalysis and Ligand Design : Research into complexes such as those containing amino alcohol NpyNimineNamineOalcohol-donor ligands with zinc(II) and cadmium(II) highlights their role in enantioselective catalysis (Hakimi et al., 2017).

Bioorganic and Medicinal Chemistry

  • DNA Interaction and Anticancer Properties : Complexes derived from phenyl-(1-pyridin-4-yl-ethyl)-amine derivatives exhibit strong DNA binding capabilities and demonstrate significant cytotoxic activity against cancer cell lines. For instance, ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine have shown enhanced cytotoxicity, implicating potential as anticancer agents (Khamrang et al., 2016).

Properties

IUPAC Name

N-(1-pyridin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQEMNPCOCAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807747
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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